2,2-Dimethyloxane-4-sulfonamide
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Overview
Description
2,2-Dimethyloxane-4-sulfonamide is a chemical compound with the molecular formula C7H15NO3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The most typical method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 2,2-Dimethyloxane-4-sulfonamide, the synthesis can be achieved through the nucleophilic attack by ammonia, primary, or secondary amines on sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs large-scale reactions using sulfonyl chlorides and amines. The process may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyloxane-4-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction of sulfonyl chlorides to thiols using reducing agents.
Substitution: Nucleophilic substitution reactions with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidizing Agents: H2O2, SOCl2
Reducing Agents: Common reducing agents for sulfonyl chlorides
Bases: Organic or inorganic bases like triethylamine
Major Products:
Sulfonamides: Formed through nucleophilic substitution reactions
Thiols: Formed through reduction reactions
Scientific Research Applications
2,2-Dimethyloxane-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,2-Dimethyloxane-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfonimidates: Sulfur-containing compounds with similar chemical properties.
Uniqueness: 2,2-Dimethyloxane-4-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2,2-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChI Key |
RYHWAICZCXMPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)S(=O)(=O)N)C |
Origin of Product |
United States |
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